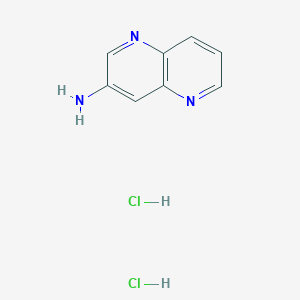

1,5-Naphthyridin-3-amine;dihydrochloride

Descripción general

Descripción

1,5-Naphthyridin-3-amine;dihydrochloride is a heterocyclic compound that belongs to the naphthyridine family. These compounds are characterized by a bicyclic structure consisting of two fused pyridine rings. The presence of nitrogen atoms in the ring system imparts unique chemical and biological properties to these compounds. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-naphthyridines, including 1,5-Naphthyridin-3-amine;dihydrochloride, can be achieved through several classical synthetic protocols. Some of the well-known methods include the Friedländer, Skraup, and Semmler-Wolff reactions . For instance, the Skraup quinoline synthesis involves the condensation of 3-aminopyridine with glycerol in the presence of an oxidizing agent and an acid catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale adaptations of these synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production .

Análisis De Reacciones Químicas

N-Alkylation and N-Acylation

The amine group at position 3 undergoes alkylation and acylation under mild conditions. For example:

-

Alkylation : Reaction with alkyl halides (e.g., bromoethane) in the presence of cesium carbonate yields N-alkylated derivatives. This proceeds via quaternary salt intermediates followed by base-induced elimination .

-

Acylation : Treatment with acetyl chloride or benzoyl chloride in anhydrous dichloromethane produces N-acyl derivatives. Yields typically range from 70–85% .

Example Reaction :

Electrophilic Substitution Reactions

The electron-deficient naphthyridine core directs electrophilic substitution to positions 2 and 8. Key reactions include:

-

Nitration : Using nitric acid in sulfuric acid at 0°C yields 2-nitro-1,5-naphthyridin-3-amine derivatives (65–78% yield) .

-

Sulfonation : Reaction with chlorosulfonic acid produces sulfonated derivatives, which are intermediates for further functionalization .

Table 1: Electrophilic Substitution Reactions

| Reaction Type | Reagents/Conditions | Position Substituted | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 2 | 65–78 |

| Sulfonation | ClSO₃H, 50°C | 8 | 72 |

Nucleophilic Substitution

The 3-amino group enhances nucleophilic substitution at halogenated positions. For instance:

-

Amination of Brominated Derivatives : 3-Bromo-1,5-naphthyridine reacts with ammonia in the presence of BF₃·Et₂O to yield 3-amino-1,5-naphthyridine via an S_NAr (nucleophilic aromatic substitution) mechanism .

Key Observation :

Cyclization and Ring-Functionalization

1,5-Naphthyridin-3-amine serves as a precursor for fused heterocycles:

-

Povarov Reaction : Reacts with aldehydes and indene in BF₃·Et₂O to form tetracyclic endo-1,2,3,4-tetrahydro naphthyridines (70–85% yield) .

-

Diels-Alder Cycloaddition : Intramolecular reactions with dienophiles (e.g., furans) under microwave irradiation yield dihydrobenzo-fused derivatives .

Table 2: Cyclization Reactions

| Reaction Type | Conditions | Product Class | Yield (%) |

|---|---|---|---|

| Povarov Reaction | BF₃·Et₂O, CHCl₃, reflux | Tetrahydro naphthyridines | 70–85 |

| Diels-Alder Cycloaddition | Microwave, H⁺ catalyst | Dihydrobenzo naphthyridines | 60–75 |

Metal Complex Formation

The amine and pyridinic nitrogen atoms act as ligands for transition metals:

-

Coordination with Cu(II) : Forms stable octahedral complexes in ethanol/water mixtures, characterized by UV-Vis and EPR spectroscopy .

-

Pd-Catalyzed Cross-Couplings : The 3-amino group facilitates Suzuki-Miyaura couplings with aryl boronic acids (e.g., 4-chlorophenylboronic acid) under Pd(PPh₃)₄ catalysis .

Reduction and Oxidation

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the naphthyridine core to 1,2,3,4-tetrahydro derivatives .

-

Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the amine to a nitro group (45–55% yield) .

Side-Chain Modifications

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

The synthesis of 1,5-naphthyridin-3-amine derivatives has been extensively studied. Various synthetic strategies have been developed over the years, showcasing the compound's versatility. These methods often involve nucleophilic substitution reactions and coupling with electrophiles, leading to a range of substituted derivatives that exhibit enhanced biological activities. The reactivity of these compounds allows for the formation of metal complexes, which can further enhance their properties and applications in catalysis and material science .

Biological Activities

1,5-Naphthyridin-3-amine; dihydrochloride exhibits a broad spectrum of biological activities:

- Antiproliferative Activity : Compounds derived from 1,5-naphthyridin-3-amine have shown significant antiproliferative effects against various cancer cell lines, including human HL-60 and HeLa cells. For instance, certain derivatives have been reported to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair, thereby inducing cytotoxicity in cancer cells .

- Antibacterial and Antiparasitic Properties : Research indicates that some naphthyridine derivatives possess notable antibacterial activity against Gram-positive bacteria and antiparasitic effects against Plasmodium species (the causative agents of malaria). This makes them potential candidates for developing new antimicrobial agents .

- Anti-inflammatory Effects : Certain 1,5-naphthyridine derivatives have demonstrated anti-inflammatory properties in preclinical studies, suggesting their potential use in treating inflammatory diseases .

Therapeutic Applications

Given its diverse biological activities, 1,5-naphthyridin-3-amine; dihydrochloride is being explored for various therapeutic applications:

- Cancer Treatment : Due to its antiproliferative properties, this compound is being investigated as a potential chemotherapeutic agent. Studies have indicated that it may be as effective as existing treatments but with reduced toxicity .

- Infectious Diseases : The antibacterial and antiparasitic properties of 1,5-naphthyridin-3-amine derivatives position them as promising candidates for the treatment of infections caused by resistant strains of bacteria and parasites .

- Neurological Disorders : Some studies suggest that naphthyridine derivatives may have neuroprotective effects, potentially useful in treating conditions such as stroke or neurodegenerative diseases .

Chemical Applications

Beyond biological applications, 1,5-naphthyridin-3-amine; dihydrochloride has several chemical applications:

- Ligands in Coordination Chemistry : The ability of naphthyridines to form stable complexes with metals makes them valuable ligands in coordination chemistry. These complexes can be used in catalysis and material science.

- Organic Light Emitting Diodes (OLEDs) : Naphthyridine derivatives are being studied for their electronic properties, making them suitable for use in OLEDs and other optoelectronic devices .

Case Studies and Research Findings

Several studies highlight the applications of 1,5-naphthyridin-3-amine; dihydrochloride:

Mecanismo De Acción

The mechanism of action of 1,5-Naphthyridin-3-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties .

Comparación Con Compuestos Similares

Similar Compounds

1,8-Naphthyridine: Another isomer with a different arrangement of nitrogen atoms in the ring system.

Quinoline: A related compound with a single nitrogen atom in the ring system.

Isoquinoline: Similar to quinoline but with a different nitrogen atom position.

Uniqueness

1,5-Naphthyridin-3-amine;dihydrochloride is unique due to its specific arrangement of nitrogen atoms, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science .

Actividad Biológica

1,5-Naphthyridin-3-amine; dihydrochloride is a heterocyclic compound recognized for its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of 1,5-Naphthyridin-3-amine; Dihydrochloride

1,5-Naphthyridin-3-amine; dihydrochloride is a derivative of the naphthyridine family, characterized by a bicyclic structure with two fused pyridine rings. The presence of nitrogen atoms in its structure contributes to its unique chemical properties and biological activities. This compound has garnered attention for its potential applications in treating various diseases, including cancer and infectious diseases .

Target Sites and Pathways

The biological activity of 1,5-naphthyridin-3-amine; dihydrochloride is largely attributed to its interaction with various biochemical pathways:

- Anticancer Activity : The compound exhibits cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It shows notable activity against human HL-60 leukemia cells and HeLa cervical cancer cells .

- Antimicrobial Properties : Studies indicate that it possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent .

- Mechanism Insights : The compound may act through the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair, thereby disrupting cancer cell growth .

Biological Activities

The following table summarizes the key biological activities associated with 1,5-naphthyridin-3-amine; dihydrochloride:

Case Studies

- Cytotoxicity Against Cancer Cells : A study demonstrated that 1,5-naphthyridin-3-amine; dihydrochloride showed significant cytotoxicity against human cancer cell lines. The mechanism was linked to the compound's ability to inhibit topoisomerase II, leading to DNA damage and subsequent cell death .

- Antimicrobial Efficacy : Research highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The findings suggest that it could serve as a lead compound for developing new antibiotics .

- Antiparasitic Activity : In vitro studies revealed that derivatives of 1,5-naphthyridine exhibited potent activity against Plasmodium falciparum, indicating potential for treating malaria .

Pharmacokinetics

The pharmacokinetic profile of 1,5-naphthyridin-3-amine; dihydrochloride suggests good gastrointestinal absorption and blood-brain barrier permeability. This characteristic is crucial for developing therapeutic agents targeting central nervous system disorders .

Propiedades

IUPAC Name |

1,5-naphthyridin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3.2ClH/c9-6-4-8-7(11-5-6)2-1-3-10-8;;/h1-5H,9H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZMRGFQNQZMKJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)N)N=C1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.